

Application Notes and Protocols for Metabolic Studies Using (+)-trans-C75

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Introduction

(+)-trans-C75 is a synthetic α -methylene- γ -butyrolactone that serves as a powerful tool for investigating cellular metabolism.^[1] It is widely recognized as a potent, irreversible inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.^{[2][3]} By blocking this crucial step in lipogenesis, **(+)-trans-C75** enables detailed examination of the roles of endogenous fatty acid synthesis in a multitude of cellular processes, including energy storage, cell signaling, and membrane biogenesis.^[2]

Beyond its well-characterized role as a FASN inhibitor, **(+)-trans-C75** exhibits a complex dual mechanism of action by also modulating fatty acid oxidation.^[4] Evidence suggests that it can paradoxically activate Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid oxidation.^{[4][5]} This dual functionality makes **(+)-trans-C75** a unique pharmacological agent to dissect the intricate interplay between anabolic and catabolic lipid metabolism.

These application notes provide a comprehensive guide to utilizing **(+)-trans-C75** in metabolic research, with a focus on both *in vitro* and *in vivo* experimental setups.

Data Presentation

Quantitative Data on the Effects of (+)-trans-C75

The following tables summarize the quantitative effects of **(+)-trans-C75** across various experimental models, providing a reference for designing and interpreting experiments.

Table 1: In Vitro Efficacy of **(+)-trans-C75** on Various Cell Lines

Cell Line	Assay Type	IC50 Value / Effect	Reference
PC3 (Prostate Cancer)	Clonogenic Assay	35 μ M	[2]
PC3 (Prostate Cancer)	FASN Inhibition	35 μ M	[6]
LNCaP (Prostate Cancer)	Spheroid Growth Assay	50 μ M	[2]
A375 (Melanoma)	FASN Inhibition	32.43 μ M	[2] [7]
MA104 (Monkey Kidney)	Antiviral Assay (Rotavirus SA11)	ED50 = 21.2 μ M	[7]
MA104 (Monkey Kidney)	Cytotoxicity Assay	TD50 = 28.5 μ M	[7]

Table 2: Effects of **(+)-trans-C75** on Fatty Acid Synthesis and Oxidation

Cell/Tissue Model	Treatment	Duration	Assay	Result	Reference
HL60 (Leukemia)	5 µg/mL C75	4 hours	[U- ¹⁴ C]acetate incorporation into phospholipids	87% inhibition	[2][3]
HL60 (Leukemia)	5 µg/mL C75	4 hours	[U- ¹⁴ C]acetate incorporation into triglycerides	89% inhibition	[2][3]
Rodent Adipocytes	30 µg/mL C75	Not Specified	Fatty Acid Oxidation	203% increase	[8]
Rodent Adipocytes	40 µg/mL C75	Not Specified	Fatty Acid Oxidation	358% increase	[8]
Rodent Adipocytes	20 µg/mL C75	Not Specified	ATP Levels	Significant increase (P=0.018)	[8]
Rodent Adipocytes	30 µg/mL C75	Not Specified	ATP Levels	Significant increase (P=0.002)	[8]
MCF-7 (Breast Cancer)	20 µg/mL C75	Not Specified	CPT-1 Activity	166% of control	[8]

Table 3: In Vivo Effects of (+)-trans-C75 in Mice

Mouse Model	Dosage	Effect	Reference
Wild-Type and Ghrelin Receptor KO	7.5 mg/kg (i.p.)	Dose-dependent inhibition of food intake and motor activity.	[9]
Wild-Type and Ghrelin Receptor KO	15 mg/kg (i.p.)	Dose-dependent inhibition of food intake and motor activity.	[9]
Wild-Type and Ghrelin Receptor KO	30 mg/kg (i.p.)	Dose-dependent inhibition of food intake and motor activity; 24-hour food intake reduced to $4.9 \pm 2.8\%$ of baseline in WT.	[9]
Diet-Induced Obese (DIO)	30 mg/kg (i.p.)	$\geq 95\%$ inhibition of food intake within 2 hours.	[6]
Diet-Induced Obese (DIO)	Not Specified	50% greater weight loss and 32.9% increased energy production from fatty acid oxidation.	[6]

Experimental Protocols

Protocol 1: In Vitro FASN Inhibition Assay in Cancer Cell Lines

This protocol describes a method to assess the inhibitory effect of **(+)-trans-C75** on FASN activity in cultured cancer cells by measuring the incorporation of radiolabeled acetate into lipids.

Materials:

- Cancer cell line of interest (e.g., PC3, A375, HL60)
- Complete cell culture medium
- **(+)-trans-C75** (dissolved in a suitable solvent, e.g., DMSO)
- [^{14}C]acetate
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)
- Scintillation counter and vials

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach exponential growth phase. For example, seed PC3 cells at 10^5 cells/flask in 25 cm² flasks.[7]
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **(+)-trans-C75** (e.g., 5 $\mu\text{g}/\text{mL}$). Include a vehicle control (solvent only).[3]
- Incubation: Incubate the cells for a predetermined period (e.g., 4 hours).[3]
- Radiolabeling: Add [^{14}C]acetate to the culture medium and incubate for an additional period to allow for incorporation into newly synthesized lipids.
- Cell Lysis and Lipid Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells and extract the lipids using a suitable solvent system.
- Quantification:

- Separate the lipid extract into different fractions (e.g., phospholipids, triglycerides, free fatty acids) using thin-layer chromatography (TLC).
- Quantify the radioactivity in each fraction using a scintillation counter.
- Data Analysis: Calculate the percentage inhibition of acetate incorporation into lipids at each C75 concentration compared to the vehicle control.

Protocol 2: In Vivo Administration of (+)-trans-C75 in a Mouse Model of Obesity

This protocol outlines the procedure for administering **(+)-trans-C75** to diet-induced obese (DIO) mice to study its effects on body weight and metabolism.

Materials:

- Diet-induced obese (DIO) mice
- **(+)-trans-C75**
- Vehicle for dissolution (e.g., RPMI 1640 medium)^[9]
- Sterile syringes and needles for intraperitoneal (i.p.) injection
- Metabolic cages for monitoring food intake, energy expenditure, and respiratory exchange ratio (RER)

Procedure:

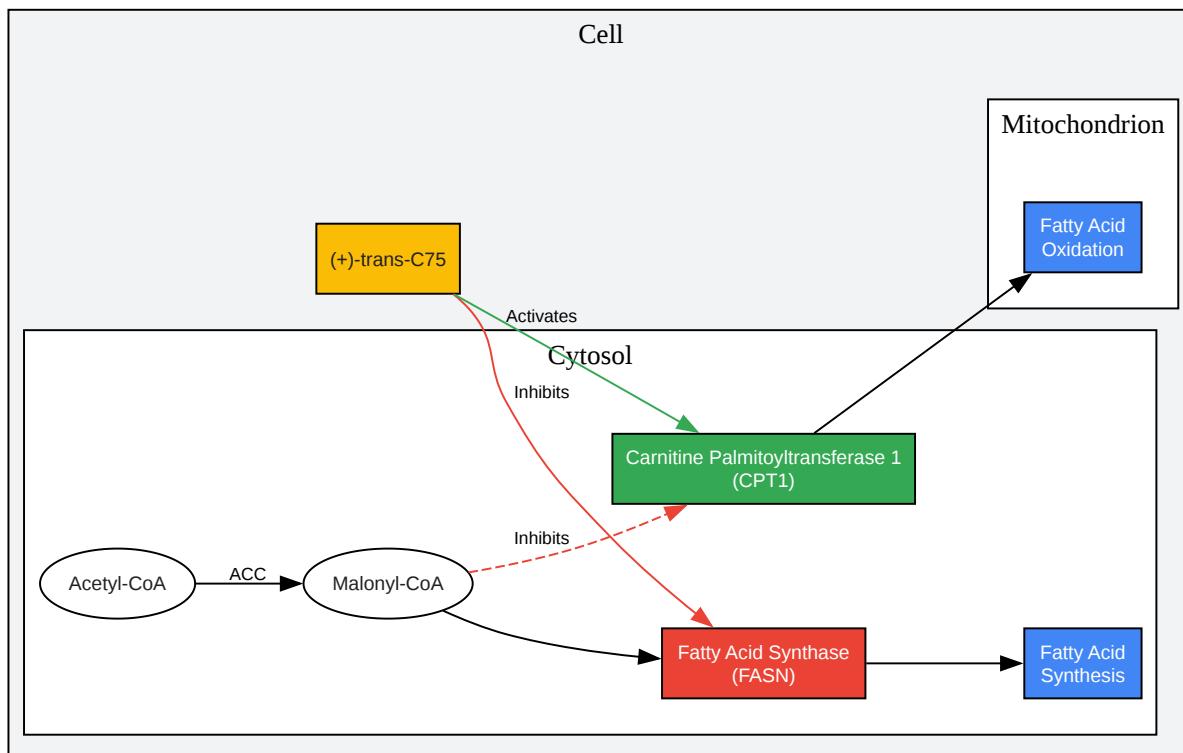
- Acclimatization: Acclimate the DIO mice to the experimental conditions, including handling and single housing in metabolic cages if required.
- Compound Preparation: Dissolve **(+)-trans-C75** in the chosen vehicle to the desired concentration. Doses can range from 7.5 mg/kg to 30 mg/kg.^{[1][9]}
- Administration: Administer the prepared C75 solution or vehicle control via intraperitoneal (i.p.) injection.^[1]

- Monitoring:
 - Monitor food and water intake, body weight, and general health of the animals daily.
 - For detailed metabolic studies, place the mice in metabolic cages to measure oxygen consumption (VO_2) and carbon dioxide production (VCO_2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[8][9]
- Data Collection and Analysis: Collect data over the desired experimental period. Analyze changes in body weight, food consumption, and metabolic parameters between the C75-treated and control groups.

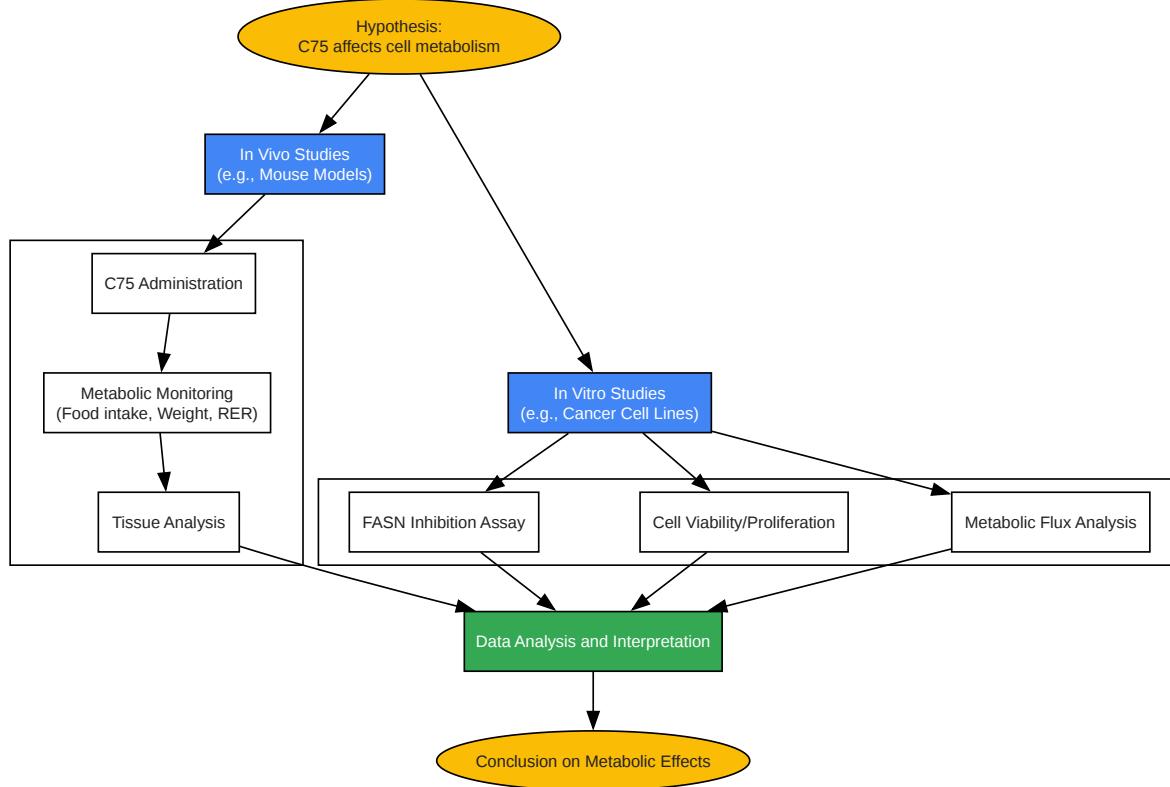
Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action of **(+)-trans-C75** and a typical experimental workflow for its evaluation.

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Caption: Dual mechanism of action of **(+)-trans-C75**.



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Caption: General experimental workflow for studying **(+)-trans-C75**.

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